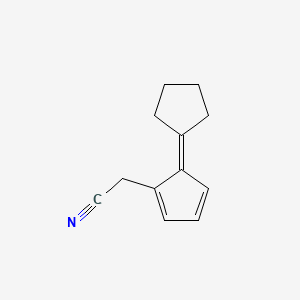
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile is an organic compound with a unique structure that includes a cyclopentylidene group fused to a cyclopenta-1,3-diene ring, and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is used to form the cyclopentadiene ring system. The reaction conditions often include the use of a dienophile and a diene under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the desired yield and purity requirements .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A related compound with a simpler structure.
Cyclopentene: Another related compound with a single double bond in the ring.
Tetraphenylcyclopentadienone: A more complex derivative with phenyl groups attached to the cyclopentadiene ring.
Uniqueness
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile is unique due to its specific combination of a cyclopentylidene group, a cyclopenta-1,3-diene ring, and an acetonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various specialized applications .
Eigenschaften
CAS-Nummer |
113942-19-1 |
|---|---|
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-(5-cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile |
InChI |
InChI=1S/C12H13N/c13-9-8-11-6-3-7-12(11)10-4-1-2-5-10/h3,6-7H,1-2,4-5,8H2 |
InChI-Schlüssel |
BVCRDOJUFCDYRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C2C=CC=C2CC#N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
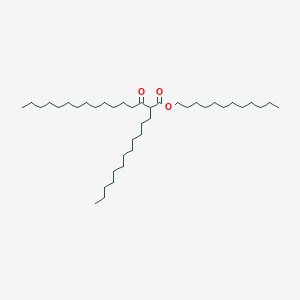
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)

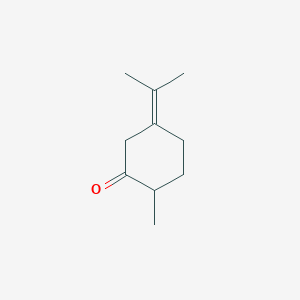
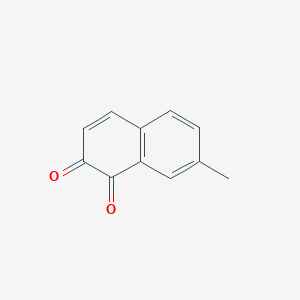
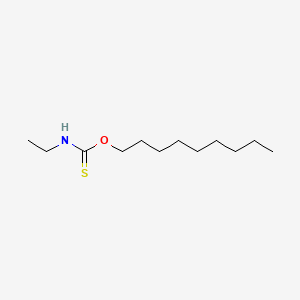
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)

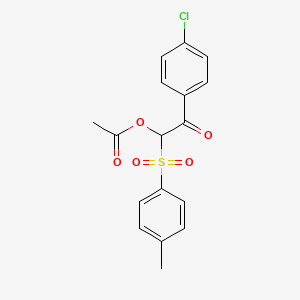
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
